molecular formula C17H19Cl2NO B14728872 2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol CAS No. 6338-26-7

2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol

Cat. No.: B14728872
CAS No.: 6338-26-7
M. Wt: 324.2 g/mol
InChI Key: ZIIWILKHOWBKRY-UHFFFAOYSA-N
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Description

2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol is an organic compound that belongs to the class of amines. This compound features a benzyl group, an ethyl group, and a dichlorophenyl group attached to an ethanol backbone. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol typically involves the reaction of 3,4-dichlorobenzaldehyde with benzyl ethylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or dichlorophenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl(methyl)amino]-1-(3,4-dichlorophenyl)ethanol
  • 2-[Benzyl(propyl)amino]-1-(3,4-dichlorophenyl)ethanol
  • 2-[Benzyl(ethyl)amino]-1-(2,4-dichlorophenyl)ethanol

Uniqueness

2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

6338-26-7

Molecular Formula

C17H19Cl2NO

Molecular Weight

324.2 g/mol

IUPAC Name

2-[benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol

InChI

InChI=1S/C17H19Cl2NO/c1-2-20(11-13-6-4-3-5-7-13)12-17(21)14-8-9-15(18)16(19)10-14/h3-10,17,21H,2,11-12H2,1H3

InChI Key

ZIIWILKHOWBKRY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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